1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone
Overview
Description
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Scientific Research Applications
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and cytotoxic properties, making it a candidate for developing new antibiotics and anticancer agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone involves several steps. One efficient method is the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in DMSO solution under reflux conditions leads to the formation of the desired product . The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.
Chemical Reactions Analysis
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, its ability to inhibit topoisomerase II suggests that it interferes with DNA replication and repair processes, leading to cell death in rapidly dividing cells. This mechanism is particularly relevant in the context of its potential anticancer properties .
Comparison with Similar Compounds
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Known for its cysteine-reactive properties, useful in chemoproteomic studies.
9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile): Exhibits potent antimicrobial activity.
3-Acetyl-4-arylquinoline-based compounds: Known for their antimicrobial potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(19)8-9-16(15)20-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFUMFBPBDGSPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350047 | |
Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22609-02-5 | |
Record name | 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22609-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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